molecular formula C9H16ClNO2 B3034468 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride CAS No. 1788624-39-4

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B3034468
CAS No.: 1788624-39-4
M. Wt: 205.68
InChI Key: QEJMOJSVJPBRQG-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion.

Properties

IUPAC Name

1-cyclopropylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10(6-4-7)8-1-2-8;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMOJSVJPBRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788624-39-4
Record name 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Thienopyrimidine Derivatives: 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride can be used in the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . These amides have demonstrated potential antimicrobial activity, making them of interest in the development of new antimicrobial agents .
  • TrmD Enzyme Inhibition: Molecular docking studies suggest that amides synthesized using this compound may inhibit the TrmD enzyme isolated from Pseudomonas aeruginosa . In vitro studies support further research into derivatives with 2-amino-6-methylpyridine in the amide substituent due to their selectivity against Pseudomonas aeruginosa .

Pharmaceutical Applications

  • Antibacterial Agents: Derivatives of quinoline carboxylic acid, which include 1-cyclopropyl groups, have shown excellent antibacterial activities . These derivatives exhibit broad-spectrum antibacterial activity and are particularly effective against Gram-positive bacteria .
  • MMP Inhibition and Anti-Angiogenic Activity: Piperidine derivatives, including α-Piperidine-β-sulphone hydroxamates, have been explored as potent inhibitors of MMP-2, -9, and -13, with good pharmacokinetic properties . These compounds have shown anti-angiogenic activity in vivo, inhibiting corneal neovascularization and reducing tumor growth .

Use as a Building Block

  • mGlu5 PAMs: 1-Cyclopropyl-2,4-dioxo-piperidine-3-carboxylic Acid Ethyl Ester can be used as a building block for early prototypical mGlu5 PAMs such as 3-cyano- N-(1,3-diphenyl-1 H-pyrazol-5-yl)benzamide .

Safety and Hazards

  • Irritant: this compound is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Piperidine-4-carboxylic acid derivatives differ primarily in their substituents and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride* Cyclopropyl at 1-position Likely C9H14ClNO2 ~219.7 (estimated) Not explicitly listed Potential pharmacological intermediates
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Pyridinyl at 1-position C11H15ClN2O2 242.7 210962-09-7 Bioactive scaffold in drug discovery
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride 5-Chloropyridinyl at 1-position C11H14Cl2N2O2 277.15 1209326-97-5 Enhanced halogen interactions in target binding
Meperidine hydrochloride 1-Methyl, 4-phenyl, ethyl ester C15H21NO2·HCl 283.8 50-13-5 Opioid analgesic (Schedule II controlled substance)
Piperidine-4-carboxylic acid hydrochloride No substituent C6H11ClNO2 179.6 5984-56-5 Building block for peptide mimetics

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects : The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic stability compared to bulkier groups (e.g., phenyl in Meperidine) .
  • Salt Forms : Hydrochloride salts are common across analogs, improving aqueous solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves cyclopropane ring introduction via cyclopropanation of piperidine derivatives. A Hofmann rearrangement (e.g., electro-induced) can generate cyclopropylamine intermediates, followed by carboxylation and HCl salt formation . Optimize reaction efficiency by controlling temperature (e.g., rt to 60°C), solvent polarity (e.g., aqueous HCl for protonation), and catalyst selection. Monitor intermediates via TLC or LC-MS to confirm stepwise conversion.

Q. How is the purity of this compound determined, and what analytical thresholds are acceptable?

  • Methodology : Purity is assessed using:

  • Titration : Dissolve in alcohol, titrate with alcoholic sodium hydroxide to determine HCl content, targeting 98.0–102.0% purity (dry weight basis) .
  • HPLC : Use C18 columns with UV detection (e.g., 210–254 nm) and compare retention times against reference standards. Acceptable purity thresholds for research-grade material are ≥98% .
    • Data Interpretation : Discrepancies between titration and HPLC results may arise from non-HCl impurities (e.g., residual solvents); cross-validate with NMR or FTIR for structural confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Stability studies indicate ≥5-year integrity when protected from moisture and oxidative degradation . For short-term use, desiccate at 4°C and monitor via periodic HPLC to detect decomposition products.

Advanced Research Questions

Q. How can impurity profiles be characterized, and what strategies mitigate interference in pharmacological assays?

  • Methodology :

  • Impurity Identification : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., des-cyclopropyl analogs or oxidation products). Compare fragmentation patterns with spiked impurity standards (e.g., 1-methyl-4-phenylpiperidine derivatives) .
  • Mitigation : Purify via preparative HPLC or recrystallization (e.g., ethanol/water mixtures). For assay interference, employ blank controls and matrix-matched calibration curves to isolate target signals .

Q. What computational models predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

  • Methodology :

  • In Silico Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For cyclopropane-containing analogs, adjust parameters for ring strain effects .
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Discrepancies >20% necessitate re-evaluation of force fields or experimental conditions (e.g., pH, temperature) .

Q. How does the cyclopropane moiety influence receptor binding kinetics in target proteins?

  • Methodology :

  • Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to receptors (e.g., opioid or sigma-1 receptors). Cyclopropane’s rigid geometry often enhances binding entropy by reducing conformational flexibility .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates. Compare with non-cyclopropyl analogs to isolate steric and electronic contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (e.g., lipase-mediated acyl transfer). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
  • Scale-Up Risks : Aggregation or racemization may occur at >10 g scales. Mitigate by optimizing solvent systems (e.g., DMF/water) and avoiding high-temperature recrystallization .

Data Contradictions and Resolution

  • Purity Discrepancies : Titration () may overestimate purity if non-acidic impurities exist. Cross-validate with orthogonal methods (e.g., NMR quantitative analysis) .
  • Stability Claims : While suggests ≥5-year stability, notes sensitivity to humidity. Conduct accelerated stability studies (40°C/75% RH for 6 months) to reconcile differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride
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